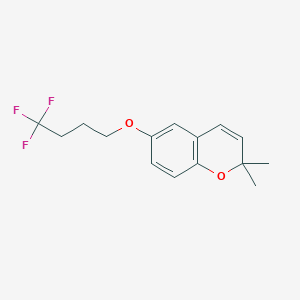

2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene

Vue d'ensemble

Description

2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene is a chemical compound known for its unique structure and properties. It is a derivative of chromene, a class of compounds known for their diverse biological activities. The presence of trifluorobutoxy and dimethyl groups in its structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene typically involves the reaction of 2,2-dimethylchromene with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The trifluorobutoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted chromene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. P2Y6 Receptor Antagonism:

Research has highlighted the role of 2H-chromene derivatives as antagonists of the P2Y6 receptor, which is involved in various cellular signaling pathways. The synthesized derivatives were tested for their ability to inhibit calcium mobilization in astrocytoma cells, demonstrating that certain modifications at the 6-position of the chromene scaffold can enhance antagonistic activity . The most potent derivatives showed IC50 values around 1 μM, indicating strong receptor binding affinity.

2. Anticancer Properties:

Some studies have suggested that chromene derivatives can exhibit anticancer properties. The introduction of trifluoromethyl groups has been associated with increased lipophilicity and improved cell membrane permeability, which may enhance the bioavailability of these compounds in cancer treatment scenarios .

3. Antioxidant Activity:

Chromenes are also known for their antioxidant properties. Compounds with similar structures have been investigated for their ability to scavenge free radicals and reduce oxidative stress in biological systems. This application is particularly relevant in the context of neuroprotection and anti-aging therapies .

Materials Science Applications

1. Fluorescent Probes:

Due to their unique electronic properties, 2H-chromenes can be utilized as fluorescent probes in various analytical applications. Their ability to undergo photochemical reactions makes them suitable for use in sensors that detect environmental pollutants or biological markers .

2. Polymer Chemistry:

The incorporation of chromene units into polymer matrices has been explored for creating materials with tailored optical properties. This includes developing light-emitting diodes (LEDs) and other optoelectronic devices where chromenes serve as active components .

Case Study 1: P2Y6 Receptor Antagonists

In a study published in PMC, researchers synthesized a series of chromene derivatives to evaluate their efficacy as P2Y6 receptor antagonists. The study provided a comprehensive structure-activity relationship (SAR) analysis that highlighted how different substituents influenced receptor binding affinity and functional activity .

Case Study 2: Antioxidant Activity

Another investigation focused on evaluating the antioxidant potential of various chromene derivatives using in vitro assays. The results indicated a significant correlation between the presence of electron-withdrawing groups and enhanced scavenging activity against reactive oxygen species (ROS) .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | P2Y6 receptor antagonism | IC50 ~ 1 μM for potent derivatives |

| Anticancer properties | Enhanced bioavailability through trifluoromethyl substitutions | |

| Antioxidant activity | Significant free radical scavenging potential | |

| Materials Science | Fluorescent probes | Effective detection of environmental pollutants |

| Polymer chemistry | Development of optoelectronic materials |

Mécanisme D'action

The mechanism of action of 2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene involves its interaction with specific molecular targets, such as ion channels. It acts as a potent and selective blocker of the heteromeric KCNQ1-KCNE1 (KvLQT1-MinK) voltage-gated channel-mediated slowly activating potassium current (IKs). This interaction modulates the activity of these channels, affecting cellular processes such as membrane potential and ion transport .

Comparaison Avec Des Composés Similaires

Similar Compounds

Chromanol 293B: Another chromene derivative known for its ion channel blocking activity.

Berberine: A plant alkaloid with similar ion channel modulating properties.

Mefenamic Acid: A nonsteroidal anti-inflammatory drug that also modulates ion channels.

Uniqueness

2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene is unique due to its specific trifluorobutoxy substitution, which imparts distinct chemical properties and enhances its selectivity and potency as an ion channel blocker. This makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its role as a P2Y6 receptor antagonist and other relevant pharmacological properties.

P2Y6 Receptor Antagonism

Recent studies have highlighted the compound's ability to act as an antagonist for the P2Y6 receptor, a G protein-coupled receptor involved in various physiological processes, including inflammation and neurodegeneration. The structure-activity relationship (SAR) of 2H-chromene derivatives indicates that modifications at the 6-position can significantly influence their affinity for the P2Y6 receptor.

Key Findings:

- The most potent antagonists derived from this series exhibited an IC50 of approximately 1 μM , demonstrating a 3-5 fold greater affinity compared to reference compounds .

- Substitutions at the 6-position of the chromene scaffold allowed for a diverse range of derivatives, maintaining or enhancing receptor affinity .

- The introduction of alkynyl groups through Sonogashira reactions has proven effective in synthesizing potent P2Y6 antagonists .

Other Biological Activities

In addition to its role as a P2Y6 antagonist, this compound has shown potential in other biological contexts:

- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which may contribute to their therapeutic potential in oxidative stress-related conditions.

- Anti-inflammatory Effects : Given its interaction with purinergic receptors, this compound may play a role in modulating inflammatory responses.

Table 1: Summary of Biological Activities of 2H-Chromene Derivatives

| Compound Name | Structure Modification | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Compound 1 | 6-Alkynyl | 1.0 | P2Y6 Antagonist |

| Compound 2 | 6-Cyano | 1.5 | P2Y6 Antagonist |

| Compound 3 | No modification | 3.0 | Weak antagonist |

Table 2: Structure-Activity Relationship Data

| Position Modified | Type of Modification | Effect on Affinity |

|---|---|---|

| 3 | Carboxylate | Decreased |

| 6 | Alkynyl | Increased |

| 3 | Ester | Moderate decrease |

Case Study 1: Efficacy in Neurodegenerative Models

A study investigated the effects of various chromene derivatives on neurodegenerative models, focusing on their ability to inhibit calcium mobilization induced by UDP in astrocytoma cells. The results indicated that certain derivatives significantly reduced calcium influx, implicating their potential use in treating neurodegenerative diseases .

Case Study 2: Anti-inflammatory Potential

Another research effort explored the anti-inflammatory properties of these compounds. In vitro assays demonstrated that specific derivatives could reduce pro-inflammatory cytokine production in activated macrophages, suggesting their utility in inflammatory conditions .

Propriétés

IUPAC Name |

2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3O2/c1-14(2)8-6-11-10-12(4-5-13(11)20-14)19-9-3-7-15(16,17)18/h4-6,8,10H,3,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAELHYITLRGWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)OCCCC(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.